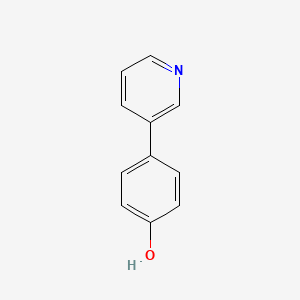

4-(Pyridin-3-yl)phenol

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, form the largest class of organic compounds. Nitrogen-containing heterocycles are particularly prominent due to their widespread presence in natural products and synthetic molecules with significant biological activities. evitachem.comnih.gov 4-(Pyridin-3-yl)phenol is a biaryl heterocyclic compound, a class of structures that features two directly linked aromatic rings. The presence of the pyridine (B92270) ring classifies it as a key member of the pyridine family, which is known to be a "privileged scaffold" in medicinal chemistry. nih.gov The synthesis of such biaryl systems is often achieved through modern cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly efficient and widely used method. wikipedia.orgacs.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a pyridinylboronic acid) with an organohalide (like a bromophenol), providing a direct route to the C-C bond linking the two aromatic rings. wikipedia.orgchemicalbook.com

Significance of Phenolic and Pyridine Moieties in Chemical Scaffolds

The chemical utility and diverse applications of this compound stem from the distinct properties of its two core components: the phenol (B47542) group and the pyridine ring.

Phenolic Moiety: The hydroxyl (-OH) group on the phenol ring is a crucial functional group in medicinal chemistry. It can act as both a hydrogen bond donor and acceptor, enabling strong interactions with biological targets such as enzymes and receptors. nih.gov The acidity of the phenolic proton can be modulated by substituents on the ring, influencing its binding characteristics. This moiety is a common feature in a vast number of bioactive molecules and provides a reactive handle for further chemical derivatization. nih.gov

Overview of Research Trajectories for this compound

Research involving this compound and its derivatives has primarily progressed along three main trajectories: its use as a synthetic building block, its incorporation into medicinally active compounds, and its application in materials science.

Synthetic Intermediate: A significant body of research utilizes this compound as a foundational building block for more elaborate molecular architectures. Its synthesis is often accomplished via Suzuki coupling, for instance, by reacting 3-pyridylboronic acid with a suitable bromophenol derivative under palladium catalysis. chemicalbook.comresearchgate.net Once formed, the compound serves as a key intermediate in multi-step syntheses. For example, it is a precursor for creating complex fused pyrimidine (B1678525) systems and other heterocyclic structures of interest in drug discovery. evitachem.comnih.gov

Medicinal Chemistry: The this compound scaffold is a core component in the design of various biologically active molecules. Researchers have incorporated this moiety into larger compounds to explore their therapeutic potential. These investigations have yielded derivatives with promising activities, particularly as anticancer agents. For instance, diarylurea derivatives containing the 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea core have shown significant antiproliferative activity against numerous cancer cell lines. semanticscholar.org Similarly, pyrimidine derivatives incorporating this scaffold have been identified as potent anticancer compounds, with some exhibiting strong inhibitory effects on cyclin-dependent kinases (CDKs). nih.govresearchgate.net

Materials Science: In materials science, the unique electronic and structural properties of pyridyl-phenol ligands are exploited to create novel functional materials. Derivatives of this compound have been used as ligands in the synthesis of boron-centered spiro compounds, which exhibit interesting fluorescence properties, emitting light in the blue to orange-red spectrum depending on their environment and substituents. mdpi.com Furthermore, the related 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, which contains a similar pyridyl-phenol linkage, is used as a versatile building block for creating multicomponent systems with potential applications in photochemistry due to its coordination capabilities and electronic properties. redalyc.org

| Derivative Class / Compound | Research Application | Relevant Findings |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | Anticancer Activity | Showed significant mean growth inhibitions against NCI-60 cancer cell lines, with some compounds demonstrating superior potency to paclitaxel (B517696) in specific cell lines. semanticscholar.orggre.ac.uk |

| 4-(2-(Pyridin-3-yl)-5,6-dihydrobenzo[h]quinazolin-4-yl)phenol | Anticancer (CDK Inhibition) | Exhibited potent anticancer activity against gastric adenocarcinoma cell lines; the phenolic hydroxyl group was found to enhance activity through hydrogen bonding with CDKs. nih.gov |

| 4-Phenyl-6-(pyridin-3-yl)pyrimidines | Antitrypanosomal Activity | Novel derivatives designed and synthesized, with one compound demonstrating an IC₅₀ value of 0.38 μM against Trypanosoma brucei. researchgate.net |

| Boron-spiro compounds with (imidazo[1,5-a]pyridin-3-yl)phenolate ligands | Materials Science (Fluorescence) | Synthesized compounds showed blue emission in solution and orange-red emission in the solid state, with tunable fluorescence based on substituents. mdpi.com |

| 4-([2,2':6',2''-Terpyridin]-4'-yl)phenol | Materials Science (Photochemistry) | Used as a building block for multicomponent systems due to its coordination and photophysical properties; forms hydrogen-bonded and π-stacked structures in the solid state. redalyc.org |

Table 2: Selected Research Applications of this compound Derivatives.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-pyridin-3-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTVIWDQIXIEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218398 | |

| Record name | Phenol, 4-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68223-13-2 | |

| Record name | Phenol, 4-(3-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068223132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Pyridin 3 Yl Phenol and Its Derivatives

Established Synthetic Routes for 4-(Pyridin-3-yl)phenol

The direct formation of the carbon-carbon bond between the pyridine (B92270) and phenol (B47542) rings is a key challenge in the synthesis of this compound. Several powerful catalytic and classical reactions have been employed to achieve this transformation efficiently.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, and they are extensively used in the synthesis of biaryl compounds like this compound. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

The Suzuki-Miyaura coupling is a widely used method for this purpose. This reaction involves the coupling of a boronic acid or its ester with a halide. For the synthesis of this compound, this can be achieved by reacting 3-pyridylboronic acid with a 4-halophenol (such as 4-bromophenol (B116583) or 4-iodophenol), or conversely, by reacting a 3-halopyridine with 4-hydroxyphenylboronic acid. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base.

Another important palladium-catalyzed method is the Negishi coupling , which utilizes an organozinc reagent. wikipedia.org For instance, 3-pyridylzinc chloride can be coupled with a 4-alkoxy-substituted aryl bromide, followed by deprotection of the ether to yield the desired phenol. Palladium catalysts, often with phosphine (B1218219) ligands, are effective for this transformation. wikipedia.org

The Stille coupling employs organotin reagents. The reaction of 3-(tributylstannyl)pyridine (B1335939) with a protected 4-halophenol, such as 4-benzyloxyphenyl bromide, in the presence of a palladium catalyst, can afford the protected precursor of this compound. Subsequent debenzylation then yields the final product. A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture. harvard.edu

The Hiyama coupling , which utilizes organosilicon compounds, presents another viable route. The reaction of a 3-pyridylsilane with a 4-halophenol derivative, activated by a fluoride (B91410) source, can lead to the formation of the desired biaryl linkage.

A summary of representative palladium-catalyzed cross-coupling reactions for the synthesis of this compound is presented in the interactive table below.

| Coupling Reaction | Pyridine Reagent | Phenol Reagent | Typical Catalyst | Base/Activator |

| Suzuki-Miyaura | 3-Pyridylboronic acid | 4-Bromophenol | Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ |

| Negishi | 3-Pyridylzinc chloride | 4-Methoxyphenyl bromide | Pd(OAc)₂/SPhos | - |

| Stille | 3-(Tributylstannyl)pyridine | 4-Benzyloxyphenyl bromide | Pd(PPh₃)₄ | - |

| Hiyama | 3-Pyridyltrimethoxysilane | 4-Iodophenol | Pd(OAc)₂/XPhos | TBAF |

Condensation reactions provide an alternative approach to constructing molecules containing the this compound scaffold, often by forming a linking bridge between the two aromatic rings which can sometimes be subsequently modified.

A straightforward method involves the acid-catalyzed condensation of 3-pyridinecarboxaldehyde (B140518) with a phenol derivative. organic-chemistry.org This reaction, under superelectrophilic activation, can lead to the formation of a diaryl-3-pyridylmethane structure. While not directly yielding this compound, this method provides a core structure that can be further elaborated.

The formation of a Schiff base (imine) is another important condensation reaction. This involves the reaction of an amine with a carbonyl compound. For instance, the condensation of 3-aminopyridine (B143674) with 4-hydroxybenzaldehyde (B117250) results in the formation of a Schiff base containing the pyridyl and phenol moieties linked by an imine bond. chemsociety.org.ng This imine can be stable on its own or can serve as an intermediate for further reactions, such as reduction to form an aminomethyl bridge. The reaction is typically carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a small amount of acid. semanticscholar.org

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively reported, general MCRs for the synthesis of substituted pyridines can be adapted. nih.gov For example, a one-pot synthesis could potentially involve a substituted phenol as one of the components in a reaction that constructs the pyridine ring, leading to a derivative of this compound. mdpi.com

Synthesis of Substituted this compound Derivatives

The functionalization of the pre-formed this compound scaffold is a key strategy for creating a library of derivatives with diverse properties. Substituents can be introduced onto either the pyridine or the phenol ring.

The pyridine ring can undergo a variety of substitution reactions, although its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom.

Electrophilic Aromatic Substitution on the pyridine ring of this compound is generally difficult and requires harsh conditions. The electron-deficient nature of the pyridine ring deactivates it towards electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) , on the other hand, is a more feasible approach for functionalizing the pyridine ring, especially if a good leaving group (such as a halogen) is present at the 2- or 4-position of the pyridine ring. For example, a 2-chloro-4-(pyridin-3-yl)phenol (B1521399) derivative could react with various nucleophiles, such as amines or alkoxides, to introduce new functional groups. nih.gov

The phenol ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. This directing group favors substitution at the ortho and para positions. Since the para position is already occupied by the pyridine ring, electrophilic substitution will primarily occur at the positions ortho to the hydroxyl group.

Halogenation of phenols is a facile reaction. Treatment of this compound with bromine water is expected to lead to the formation of 2,6-dibromo-4-(pyridin-3-yl)phenol. chemguide.co.uk Milder conditions, using reagents like N-bromosuccinimide (NBS), can be employed to achieve monohalogenation. nih.gov

Nitration of phenols can be achieved using dilute nitric acid to introduce a nitro group, primarily at the ortho position. dergipark.org.tr The reaction conditions need to be carefully controlled to avoid oxidation of the phenol ring. chemguide.co.uk

Alkylation of the phenolic hydroxyl group (O-alkylation) can be readily achieved by reacting this compound with an alkyl halide in the presence of a base. google.com Friedel-Crafts alkylation of the phenol ring (C-alkylation) can also be performed, typically leading to substitution at the ortho positions. wikipedia.orgrepec.orgresearchgate.net

The table below summarizes some potential functionalization reactions on the phenol ring of this compound.

| Reaction | Reagent | Expected Product(s) |

| Bromination | Br₂/H₂O | 2,6-Dibromo-4-(pyridin-3-yl)phenol |

| Nitration | Dilute HNO₃ | 2-Nitro-4-(pyridin-3-yl)phenol |

| O-Alkylation | CH₃I, K₂CO₃ | 3-(4-Methoxyphenyl)pyridine |

| C-Alkylation | (CH₃)₂C=CH₂, H⁺ | 2-(tert-Butyl)-4-(pyridin-3-yl)phenol |

Derivatization through Etherification

The phenolic hydroxyl group of this compound is readily derivatized to form ethers, which is a common strategy to modify the compound's physical, chemical, and biological properties. Several classical and modern etherification methods can be employed.

Williamson Ether Synthesis: This is a widely used and straightforward method for preparing ethers, involving the reaction of a phenoxide ion with an organohalide. wikipedia.orgyoutube.com The reaction proceeds via an SN2 mechanism. For this compound, the first step is deprotonation of the phenolic hydroxyl group using a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide. This phenoxide then attacks a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. youtube.comyoutube.com The use of a phase-transfer catalyst, like tetrabutylammonium (B224687) bromide, can be beneficial in biphasic systems to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide. youtube.comutahtech.edu

Mitsunobu Reaction: The Mitsunobu reaction allows for the conversion of alcohols, including phenols, into ethers under mild conditions. wikipedia.org This reaction typically involves an acidic nucleophile (the phenol), a primary or secondary alcohol, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-synthesis.com The reaction proceeds with inversion of stereochemistry at the alcohol's chiral center. wikipedia.org A significant advantage is its wide functional group tolerance. However, a potential drawback is the formation of by-products, such as triphenylphosphine oxide, which can complicate purification. organic-synthesis.com A modified Mitsunobu protocol using 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) and polymer-supported triphenylphosphine (PS-PPh₃) has been developed to synthesize pyridine ethers, which minimizes by-product formation and simplifies the workup process. nih.gov This method is efficient and suitable for parallel synthesis. nih.gov

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can form C-O bonds, creating diaryl ethers. wikipedia.org In this reaction, an aryl halide is coupled with a phenol in the presence of a copper catalyst and a base. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions (high temperatures over 200°C and stoichiometric copper), modern variations use soluble copper catalysts with ligands, allowing for milder reaction temperatures (e.g., 90°C). wikipedia.orgresearchgate.net Ligands such as N,N-dimethylglycine can promote the reaction, making it more efficient for coupling various phenols with aryl iodides or bromides. researchgate.net This method is particularly useful for synthesizing diaryl ether derivatives of this compound.

Incorporation into Fused Heterocyclic Systems

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These larger structures are of interest in various fields of chemistry. The incorporation can be achieved by constructing new rings onto the existing pyridine or phenol moieties through various cyclization strategies.

Cyclization Reactions: The phenol ring of this compound is a key site for initiating cyclization. For instance, it can undergo reactions like the Prins cyclization, which involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, to form tetrahydropyran (B127337) rings. nih.gov Another approach is through oxidative dearomative cyclization, where the phenol is oxidized to generate a reactive intermediate that cyclizes with a tethered nucleophile. acs.org This strategy can be used to build spirocyclic or fused-ring systems containing oxygen heterocycles.

Cycloaddition Reactions: The pyridine or phenol ring can be modified to participate in cycloaddition reactions. For example, by converting the phenol to a suitable diene or dienophile, it could undergo a Diels-Alder reaction to form a new six-membered ring, leading to a fused polycyclic structure. airo.co.in Similarly, the pyridine ring can be activated to form N-ylides, which can then undergo [3+2] cycloaddition reactions with electron-deficient olefins to construct fused pyrrolidine (B122466) rings. nih.gov

Annulation Strategies: Annulation involves building a new ring onto an existing one. For the synthesis of furopyridines, a common strategy is to construct the furan (B31954) ring onto a pre-existing pyridine core or vice versa. ias.ac.in Starting with a functionalized this compound, one could envision an intramolecular cyclization, for example, by introducing an appropriate side chain onto the phenol oxygen that could then react with an adjacent position on the pyridine ring to form a new fused heterocycle. Such strategies are pivotal in creating diverse libraries of complex heterocyclic compounds. organic-chemistry.orggoogle.com

Optimization of Synthetic Conditions

The efficient synthesis of this compound, typically via Suzuki-Miyaura cross-coupling, is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of catalyst and ligand, the solvent system, reaction temperature, and duration.

Catalyst Systems and Ligand Design

The Suzuki-Miyaura coupling is predominantly catalyzed by palladium complexes. The choice of the palladium source and, more critically, the supporting ligand, is paramount for achieving high yields, especially when dealing with heteroaromatic substrates like pyridine derivatives.

Palladium Precatalysts: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). researchgate.netmdpi.com These are often used because they are commercially available and effective for a range of substrates.

Ligand Design: The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For challenging substrates like 3-halopyridines, which can act as catalyst inhibitors, the ligand design is crucial. nih.gov

Phosphine Ligands: Sterically bulky and electron-rich phosphine ligands are highly effective. Ligands like 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) have shown unprecedented activity, allowing reactions to be performed at low catalyst loadings and even at room temperature for aryl chlorides. nih.gov The bulk of the ligand promotes the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis.

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma donors that form very stable complexes with palladium. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, which feature an NHC ligand, are highly effective and have been used in the synthesis of various biaryl derivatives. mdpi.com

Non-Precious Metal Catalysts: Given the cost and environmental concerns associated with palladium, research into catalysts based on earth-abundant metals like nickel is growing. Nickel catalysts, often with simple phosphine ligands like PPh₂Me, have been developed for Suzuki coupling of Lewis-basic arylboronic esters, which are relevant to pyridine-containing structures. nih.gov

| Catalyst/Ligand System | Substrates | Key Advantages | Reference |

|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | Dibromothiophenes / (Hetero)arylboronic acids | Simple, inexpensive, and effective in aqueous ethanol. | researchgate.net |

| Pd(0) / SPhos | Aryl/heteroaryl halides / Aryl/heteroarylboronic acids | High activity at low catalyst loadings; effective for hindered biaryls and room temperature reactions. | nih.gov |

| (PPh₂Me)₂NiCl₂ | Heterocyclic/Lewis-basic arylboronic esters / Aryl halides | Uses earth-abundant nickel; tolerant of Lewis-basic functional groups like pyridine. | nih.gov |

| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) / Arylboronic acids | Commercially available and effective for pyrimidine (B1678525) derivatives. | mdpi.com |

Solvent Effects on Reaction Outcomes

The choice of solvent significantly impacts the outcome of the Suzuki-Miyaura coupling by influencing the solubility of reactants and the catalyst, reaction rates, and sometimes the product distribution. A mixture of an organic solvent and an aqueous base is commonly used.

Common Solvents: A variety of solvents are employed, including toluene (B28343), 1,4-dioxane (B91453), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). researchgate.netmdpi.com The selection often depends on the specific substrates and catalyst system. For instance, in the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, 1,4-dioxane provided better yields compared to toluene or acetonitrile (B52724) when using K₃PO₄ as the base. mdpi.com

Influence on Side Reactions: The solvent can play a role in the formation of by-products. In a study on the Suzuki coupling of pyridine boronate derivatives, the use of ether solvents like cyclopropyl (B3062369) methyl ether (CPME) led to a significant increase in a phenylated by-product derived from the phosphine ligand, whereas solvents like methanol (B129727) or DMSO suppressed its formation. researchgate.net

Aqueous Media: The use of water as a solvent, often mixed with an organic co-solvent like ethanol, is a key aspect of green chemistry. This approach is not only environmentally friendly but can also be highly efficient, as demonstrated in the coupling of dibromothiophenes. researchgate.net

| Solvent | Base | Reactants | Yield (%) | Reference |

|---|---|---|---|---|

| Toluene | K₃PO₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine + Phenylboronic acid | 40 | mdpi.com |

| Acetonitrile | K₃PO₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine + Phenylboronic acid | 36 | mdpi.com |

| 1,4-Dioxane | K₃PO₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine + Phenylboronic acid | 60 | mdpi.com |

| Ethanol/Water | K₂CO₃ | Bromobenzene + Phenylboronic acid | 95 | researchgate.net |

| DMF/Water | K₂CO₃ | Bromobenzene + Phenylboronic acid | 88 | researchgate.net |

Temperature and Time Optimization

Temperature and reaction time are interdependent variables that must be optimized to maximize product yield while minimizing degradation and by-product formation.

Temperature Effects: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition (e.g., formation of palladium black) or undesired side reactions. researchgate.netresearchgate.net For many Suzuki couplings, temperatures in the range of 70-110°C are common, often dictated by the boiling point of the solvent. mdpi.comresearchgate.net For particularly challenging substrates, such as aryl chlorides, higher temperatures might be necessary. mdpi.com In one study, 80°C was found to be the optimal temperature for a model Suzuki reaction, with yields decreasing sharply at lower temperatures and remaining constant at higher temperatures. researchgate.net

Reaction Time: The reaction time is typically monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine when the starting material has been consumed. Reaction times can range from a few minutes to over 24 hours, depending on the reactivity of the substrates, catalyst efficiency, and temperature. mdpi.comresearchgate.net For example, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine was conducted over 18-22 hours at 70-80°C. mdpi.com Optimization aims to find the shortest time required for complete conversion to improve process efficiency.

Green Chemistry Approaches in Synthesis

Adopting green chemistry principles in the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. Key strategies include the use of alternative energy sources, greener solvents, and recyclable catalysts.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to significantly shorter reaction times and improved yields compared to conventional heating. nih.gov This technique has been successfully applied to Suzuki-Miyaura cross-coupling reactions and the synthesis of various heterocyclic compounds. nih.govmdpi.com For example, a solvent- and catalyst-free synthesis of hydroxylated pyridines has been achieved under microwave irradiation, showcasing a highly efficient and environmentally friendly protocol. rsc.org

Solvent-Free and Aqueous Reactions: Eliminating volatile organic solvents is a primary goal of green chemistry. Reactions can be conducted under solvent-free conditions, often with microwave assistance or by grinding the reactants together. rsc.org Alternatively, water can be used as a safe and abundant solvent. The development of water-soluble catalysts or catalyst systems that are effective in aqueous media has made Suzuki couplings in water a practical and green alternative. mdpi.com

Recyclable Catalysts: To reduce waste and cost, particularly with precious metal catalysts like palladium, the development of recyclable catalytic systems is essential. This is often achieved by immobilizing the catalyst on a solid support.

Magnetic Nanoparticles: Anchoring palladium onto magnetic nanoparticles (e.g., Fe₃O₄) allows for the easy separation of the catalyst from the reaction mixture using an external magnet. The recovered catalyst can then be reused for multiple reaction cycles with minimal loss of activity. mdpi.comresearchgate.net

Polymer and Solid Supports: Palladium can also be supported on polymers, silica, or graphene oxide. mdpi.com These heterogeneous catalysts are easily filtered off and can often be reused, contributing to a more sustainable chemical process. For instance, a nitrogen-doped graphene-supported palladium nanocatalyst has shown excellent reusability in Suzuki coupling reactions conducted in water. mdpi.com

Advanced Spectroscopic and Computational Characterization of 4 Pyridin 3 Yl Phenol Analogues

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of newly synthesized compounds. Each method probes different aspects of the molecular structure, and together they provide a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to provide information about the chemical environment of each nucleus.

For an analogue, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, the following NMR data were reported in CDCl₃:

¹H-NMR: Signals were observed at δ (ppm) 8.79 (d, 2H), 8.75 (d, 2H), 8.70 (s, 2H), 7.72–7.78 (m, 2H), and 7.38–7.41 (m, 6H). researchgate.net

¹³C-NMR: Resonances appeared at δ (ppm) 116.52, 117.53, 121.39, 125.02, 128.31, 128.58, 139.12, 149.71, 155.59, and 160.13. researchgate.net

These shifts and splitting patterns are crucial for assigning each proton and carbon atom to its specific position within the molecular structure, confirming the connectivity of the pyridine (B92270) and phenol (B47542) rings.

Table 1: NMR Data for 4-([2,2':6',2''-terpyridin]-4'-yl)phenol

| Type | Chemical Shift (δ ppm) |

|---|---|

| ¹H-NMR | 8.79, 8.75, 8.70, 7.72–7.78, 7.38–7.41 |

| ¹³C-NMR | 116.52, 117.53, 121.39, 125.02, 128.31, 128.58, 139.12, 149.71, 155.59, 160.13 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a compound like 4-(Pyridin-3-yl)phenol, the IR spectrum is expected to show characteristic absorption bands.

The key vibrational modes would include:

O-H Stretch: A strong and broad absorption band for the phenolic hydroxyl group, typically appearing in the region of 3550–3200 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. docbrown.infolibretexts.org

C-O Stretch: A strong band corresponding to the stretching vibration of the phenolic carbon-oxygen bond, found between 1260-1180 cm⁻¹.

Aromatic C=C Stretch: Medium to strong absorptions in the 1600–1440 cm⁻¹ region, characteristic of the benzene (B151609) and pyridine rings. docbrown.info

Aromatic C-H Stretch: These bands typically appear at wavenumbers greater than 3000 cm⁻¹. vscht.cz

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic Hydroxyl | O-H Stretch (Broad) | ~3550–3200 |

| Phenolic C-O | C-O Stretch | ~1260–1180 |

| Aromatic Rings | C=C Stretch | ~1600–1440 |

| Aromatic C-H | C-H Stretch | >3000 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are related to the extent of conjugation in the molecule.

For phenol, a characteristic λmax is observed at 275 nm. docbrown.info In analogues like 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, the extended conjugation results in distinct absorption bands. The spectrum of this terpyridine analogue shows a low-energy band assigned to an intraligand charge transfer (ICT) transition and a high-energy band corresponding to π-π* transitions within the aromatic system. researchgate.net The presence of different substituent groups on the benzene ring can alter the absorption spectrum. docbrown.info

Table 3: UV-Vis Absorption Data for Phenol and an Analogue

| Compound | λmax (nm) | Transition Type(s) |

|---|---|---|

| Phenol | 275 | π-π* |

| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | Multiple | Intraligand Charge Transfer (ICT), π-π* |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For the analogue 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, MALDI-TOF mass spectrometry confirmed its molecular weight with a calculated value of 325.1201 and a found value of 325.171. researchgate.net Phenols, in general, tend to exhibit a strong molecular ion peak and can undergo characteristic fragmentation, such as the loss of carbon monoxide (CO, M-28) or a formyl radical (HCO, M-29). libretexts.org

Table 4: Mass Spectrometry Data for a this compound Analogue

| Compound | Technique | Molecular Weight (Calculated) | Molecular Weight (Found) |

|---|---|---|---|

| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | MALDI-TOF | 325.1201 | 325.171 |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound itself is not detailed in the provided sources, extensive studies on its analogues offer significant insights. For instance, the crystal structure of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol reveals that the molecule is nearly planar. researchgate.netredalyc.org The dihedral angle between the central pyridine and the phenolic ring is approximately 5.03°. researchgate.netredalyc.org In the crystal lattice, molecules are linked by intermolecular hydrogen bonds between the phenol's hydroxyl group and a pyridinyl nitrogen on an adjacent molecule, as well as by π-π stacking interactions. researchgate.netredalyc.org Similarly, the structure of 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol shows a significant dihedral angle of 71.7 (1)° between its benzene and pyridine rings and also features intermolecular π-π interactions. researchgate.net

Table 5: Crystallographic Data for 4-([2,2':6',2''-terpyridin]-4'-yl)phenol

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| a (Å) | 7.3391 (2) | researchgate.net |

| b (Å) | 11.9059 (4) | researchgate.net |

| c (Å) | 17.6591 (6) | researchgate.net |

| Volume (ų) | 1543.1 (3) | researchgate.net |

| Dihedral Angle (Phenol-Pyridine) | 5.03° | researchgate.netredalyc.org |

| Key Interactions | Hydrogen Bonding, π-π Stacking | researchgate.netredalyc.org |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry studies complement experimental data by providing a deeper understanding of molecular structure, stability, and properties. Methods like Density Functional Theory (DFT) are used to model molecules and predict their behavior.

For the analogue 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, DFT calculations were employed to investigate its conformational isomers. researchgate.netredalyc.org The results indicated that the transoid conformation represents the most stable and predominant structure for the molecule. researchgate.netredalyc.org Such computational approaches are invaluable for rationalizing experimental findings, such as spectroscopic data and crystal packing, and for predicting the properties of related molecules where experimental data may be unavailable.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For analogues of this compound, DFT calculations are instrumental in optimizing molecular geometries, predicting electronic properties, and interpreting experimental spectroscopic data.

Research on 4-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH), a complex analogue, demonstrates the utility of DFT. researchgate.netredalyc.orgunal.edu.coscielo.org.co Single-crystal X-ray analysis of this compound revealed a nearly planar structure, with specific dihedral angles between the central pyridinyl and phenolic rings (approx. 5.03°) and within the terpyridine moiety itself (6.05° and 12.2°). researchgate.netredalyc.org DFT calculations, performed at the PBE0/6-31+G(d,p) level of theory, successfully reproduced these geometric parameters, although slight differences were noted, which were attributed to the influence of intermolecular hydrogen bonding present in the crystal lattice but not fully accounted for in the gas-phase or continuum solvent models. redalyc.org

Time-dependent DFT (TD-DFT) calculations are particularly valuable for understanding the electronic transitions observed in UV-Vis absorption and fluorescence spectra. redalyc.orgredalyc.org For the TpyOH analogue, TD-DFT results showed excellent agreement with experimental spectra, accurately predicting the S0 → S1 and S0 → S2 transitions. redalyc.org Analysis of the frontier molecular orbitals (HOMO and LUMO) revealed that the lowest-energy absorption band is characterized by an intraligand charge transfer (ICT), a crucial property for applications in optoelectronics. researchgate.netredalyc.org This ICT character was also identified in the S1 → S0 emission transition, with a significant contribution from the HOMO→LUMO transition. researchgate.net

Table 1: Selected DFT and Experimental Data for 4-([2,2':6',2''-terpyridin]-4'-yl)phenol

| Parameter | Method | Value | Reference |

| Dihedral Angle (Central Pyridinyl-Phenolic Ring) | X-ray Crystallography | 5.03° | redalyc.org |

| Dihedral Angles (Terpyridine Moiety) | X-ray Crystallography | 6.05° and 12.2° | redalyc.org |

| S0 → S1 Electronic Transition | PCM/TD-PBE0/6-31+G(d,p) | 3.98 eV (311 nm) | redalyc.org |

| S0 → S2 Electronic Transition | PCM/TD-PBE0/6-31+G(d,p) | 4.15 eV (299 nm) | redalyc.org |

| Primary Character of Low-Energy Transition | Frontier Molecular Orbital Analysis | Intraligand Charge Transfer (ICT) | researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational lens to view the dynamic behavior of molecules over time, providing insights into their conformational flexibility, stability, and interactions with their environment, such as biological membranes or protein active sites. nih.govmdpi.comresearchgate.netresearchgate.net While specific MD studies focusing solely on this compound are not extensively documented in the provided context, the application of this technique to structurally related molecules and their biological targets is a well-established practice. nih.gov

For analogues of this compound designed as potential drug candidates, MD simulations are crucial for several reasons:

Conformational Analysis: MD can explore the conformational landscape of a molecule, identifying the most stable and frequently adopted shapes in a solution or when bound to a receptor.

Binding Stability: When an analogue is docked into a protein's active site, MD simulations can assess the stability of the resulting complex. By simulating the system over nanoseconds, researchers can observe whether the ligand remains securely bound or if it dissociates, and analyze the persistence of key interactions like hydrogen bonds. nih.gov

Solvent Effects: These simulations explicitly model the surrounding solvent (typically water), providing a more realistic representation of the physiological environment and its influence on both the ligand and its target.

For example, in studies of 4-anilino quinazoline (B50416) derivatives targeting the epidermal growth factor receptor (EGFR), MD simulations were used to confirm the stability of the ligand-protein complex predicted by docking studies. nih.gov The analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from these simulations can reveal the stability of the complex and the flexibility of different parts of the protein upon ligand binding. nih.gov This methodology is directly applicable to understanding how this compound analogues would behave dynamically with their respective biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.orgnih.gov This method is pivotal in drug discovery for predicting the activity of novel, unsynthesized molecules and for optimizing lead compounds.

For classes of compounds that include pyridinyl and phenol substructures, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. explorationpub.comnih.govdrugdesign.orgnih.gov In one such study on a series of phenol ether derivatives acting as non-covalent proteasome inhibitors, robust CoMFA and CoMSIA models were developed. explorationpub.comexplorationpub.com These models are built by aligning the structures of a training set of molecules and calculating their steric, electrostatic, and other physicochemical fields. explorationpub.com The resulting statistical models can then predict the activity of new compounds in a test set.

The validity of these models is assessed using several statistical parameters. Key metrics include the cross-validated correlation coefficient (Q² or q²), which should be greater than 0.5 for a good model, and the conventional correlation coefficient (r²), which should be above 0.9. nih.govexplorationpub.com The external predictive ability is often measured by the predictive correlation coefficient (r²_pred) on a test set of compounds, with a value greater than 0.6 indicating decent predictive power. explorationpub.com

Table 2: Statistical Validation of 3D-QSAR Models for Phenol Ether Proteasome Inhibitors

| Model | Q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation r²) | Reference |

| CoMFA-SE | 0.574 | 0.999 | 0.755 | explorationpub.com |

| CoMSIA-SEHA | 0.584 | 0.989 | 0.921 | explorationpub.com |

These validated QSAR models provide valuable insights, generating 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov This information provides theoretical guidance for the rational design and structural optimization of more potent analogues. explorationpub.com

Docking Studies with Biological Targets

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netmdpi.com This technique is essential for understanding the potential mechanism of action of this compound analogues by visualizing their interactions within the binding site of a biological target.

Analogues containing the pyridine-phenol scaffold have been investigated as inhibitors for various enzymes implicated in diseases like cancer and inflammation. For instance, N-(pyridine-3-yl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives were studied as potential inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα), a key target in cancer therapy. nih.gov Induced-fit docking (IFD) studies revealed that these compounds occupy the PI3Kα binding site and engage with key amino acid residues. nih.govresearchgate.net The docking results can rationalize the observed biological activity, suggesting, for example, that H-bond and/or ionic interactions mediate the formation of the ligand/PI3Kα complex. nih.gov

Similarly, other pyridine carboxamide derivatives have been docked into the active site of the cyclooxygenase (COX) enzyme to explore their anti-inflammatory potential. nih.gov Such studies help to identify the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the ligand, which are crucial for binding affinity and selectivity. nih.govdergipark.org.tr

Table 3: Examples of Docking Studies with Analogues

| Analogue Class | Biological Target | Key Findings from Docking | Reference |

| N-(pyridin-3-yl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα Kinase | Occupy the kinase binding site and engage with key residues; H-bond and ionic interactions are crucial. | nih.gov |

| Schiff base derivatives of pyridines | Cyclooxygenase (COX) | Supported experimental results by describing the binding mode of new structures to the enzyme. | nih.gov |

| 4,5-Dihydro-1H-pyrazole derivatives with pyridine moiety | COX-1 and COX-2 | Displayed good interactions with both enzymes, with the pyrazole (B372694) ring being important for COX-2 interaction. | dergipark.org.tr |

These computational docking studies serve as a powerful predictive tool, allowing researchers to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted affinity and most favorable interactions with a given biological target.

Reactivity and Mechanistic Investigations of 4 Pyridin 3 Yl Phenol

Reaction Pathways of the Phenolic Hydroxyl Group

The hydroxyl group attached to the phenyl ring is a primary site of reactivity, participating in oxidation, substitution, and intermolecular bonding.

The phenolic hydroxyl group is susceptible to oxidation, a reaction common to many phenols. libretexts.org Oxidation of phenols can yield various products, including quinones, through the removal of hydrogen atoms. libretexts.orgwikipedia.org A variety of oxidizing agents, such as chromium trioxide (CrO₃), sodium dichromate (Na₂Cr₂O₇), and hypervalent iodine reagents, are known to effectively oxidize dihydroxybenzenes to their corresponding quinones. libretexts.orgwikipedia.org

In the case of 4-(Pyridin-3-yl)phenol, oxidation would target the phenolic ring. The mechanism often involves the formation of a phenoxyl radical cation. chemrxiv.org For instance, studies on substituted phenols have shown that reaction with a cupric-superoxo complex can lead to the formation of benzoquinone derivatives. acs.org While specific studies on the direct oxidation of this compound are not extensively detailed in the provided results, the general reactivity of phenols suggests it would likely oxidize to a quinone-like structure under appropriate conditions. The reaction with hypervalent iodine reagents, for example, proceeds via an aryloxyiodonium(III) intermediate, which then undergoes nucleophilic attack to form a quinone. wikipedia.org

Table 1: Common Oxidizing Agents for Phenols

| Oxidizing Agent | Product Type | Reference |

|---|---|---|

| Sodium Dichromate (Na₂Cr₂O₇) | Quinone | libretexts.org |

| Chromium Trioxide (CrO₃) | Quinone | libretexts.org |

| Fremy's Salt [(KSO₃)₂NO] | Quinone | libretexts.org |

| Iodobenzene diacetate (IBD) | Quinone | wikipedia.org |

Esterification: The phenolic hydroxyl group of this compound can undergo esterification to form phenyl esters. Unlike alcohols, phenols react very slowly with carboxylic acids directly. libretexts.org Therefore, more reactive acylating agents like acyl chlorides or acid anhydrides are typically used. libretexts.org The reaction of phenol (B47542) with ethanoyl chloride, for instance, yields phenyl ethanoate. libretexts.org In some cases, the phenol is first converted to the more reactive phenoxide ion by treatment with a base like sodium hydroxide (B78521) to accelerate the reaction, particularly with less reactive acyl chlorides like benzoyl chloride. libretexts.org Catalysts such as pyridine (B92270) or 4-(N,N-Dimethylamino)pyridine (DMAP) are also employed to facilitate the acylation of phenols. medcraveonline.comresearchgate.net

Etherification: The synthesis of aryl ethers from phenols is commonly achieved through methods like the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the phenol with a strong base to form a phenoxide ion, which then acts as a nucleophile and displaces a halide from an alkyl halide. wikipedia.org While this method is effective for preparing alkyl aryl ethers, attempts to prepare pyridyl ethers from hydroxypyridine under certain palladium-catalyzed allylic etherification conditions have been unsuccessful. frontiersin.org Other methods for phenol etherification include acid-catalyzed condensation with alcohols and copper-catalyzed Ullmann condensation for bis-aryl ethers. wikipedia.org

Table 2: Selected Etherification Methods for Phenols

| Reaction Name | Reagents | Product Type | Reference |

|---|---|---|---|

| Williamson Ether Synthesis | Strong Base, Alkyl Halide | Alkyl Aryl Ether | wikipedia.org |

| Acid-Catalyzed Condensation | Alcohol, Acid Catalyst | Alkyl Aryl Ether | wikipedia.org |

| Ullmann Condensation | Aryl Halide, Copper Catalyst | Bis-Aryl Ether | wikipedia.org |

The phenolic hydroxyl group is a potent hydrogen bond donor, while the pyridine nitrogen atom, with its lone pair of electrons, acts as a hydrogen bond acceptor. preprints.orgpreprints.org This dual functionality allows this compound to participate in significant intermolecular and intramolecular hydrogen bonding. preprints.orgpreprints.orgresearchgate.net These interactions are fundamental in forming supramolecular structures and influence the compound's physical and chemical properties. nih.gov

Studies on related structures, such as Schiff bases containing pyridine and phenol moieties, have demonstrated the formation of strong O—H⋯N hydrogen bonds. researchgate.net These interactions are confirmed by techniques like FTIR spectroscopy, which shows characteristic absorption bands for the hydrogen-bonded complexes. preprints.org The formation of these hydrogen bonds can lead to self-assembly into larger, ordered structures. preprints.orgnih.gov For example, in the crystal structure of (E)-4-[N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol, molecules are linked by O–H⋯N hydrogen bonds to form layers. researchgate.net

Reactivity of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is a key center for reactivity, primarily due to its lone pair of electrons, which imparts basic and nucleophilic properties.

Pyridine and its derivatives are common ligands in coordination chemistry, readily forming complexes with a wide range of transition metals. wikipedia.org The nitrogen atom's lone pair donates to the metal center, acting as a Lewis base. wikipedia.org this compound can act as a monodentate ligand through its pyridine nitrogen. The presence of the phenolic oxygen also introduces the possibility of bidentate or bridging coordination modes, depending on the reaction conditions and the metal ion.

The coordination of a phenolic ligand to a metal center can weaken the O–H bond, making it more susceptible to cleavage. rsc.org This "coordination induced bond weakening" is a significant process in catalysis and bioinorganic chemistry. rsc.org Metal complexes involving pyridyl-phenol ligands have been synthesized with various metals, including zinc, cadmium, and mercury, leading to diverse structures such as monomers and coordination polymers. uab.cat The geometry of these complexes can be octahedral, tetrahedral, or square planar, among others. wikipedia.org

Table 3: Examples of Metal-Pyridine Complex Geometries

| Metal Ion (d-count) | Geometry | Example Complex Type | Reference |

|---|---|---|---|

| Pd²⁺ (d⁸), Pt²⁺ (d⁸) | Square Planar | [M(py)₄]ⁿ⁺ | wikipedia.org |

| Cu⁺ (d¹⁰), Ni²⁺ (d⁸) | Tetrahedral | [M(py)₄]ⁿ⁺ | wikipedia.org |

| Cr(V) (d¹) | (Distorted) Octahedral | Pentachlorooxochromate(V) | uci.edu |

The reactivity of the two aromatic rings in this compound towards substitution reactions is markedly different.

Electrophilic Substitution: The phenol ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating and ortho-, para-directing nature of the hydroxyl group. byjus.comlibretexts.org Reactions like halogenation, nitration, and sulfonation occur readily on the phenol ring, primarily at the positions ortho to the hydroxyl group (positions 3 and 5). byjus.commlsu.ac.in In contrast, the pyridine ring is electron-deficient and generally resistant to electrophilic substitution, which requires harsh conditions. youtube.com If substitution does occur, it is directed to the 3-position (meta to the nitrogen).

Nucleophilic Substitution: The pyridine ring is more susceptible to nucleophilic aromatic substitution than the phenol ring, especially if a good leaving group is present at the 2- or 4-position (ortho or para to the nitrogen). quimicaorganica.orgyoutube.com This reactivity is due to the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org Unactivated aryl halides, like those of the phenol ring, are generally unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups or under forcing conditions. libretexts.orgyoutube.com The Chichibabin reaction, where pyridine reacts with sodium amide to introduce an amino group at the 2-position, is a classic example of nucleophilic substitution on the pyridine ring itself. youtube.com

Electrochemical Behavior

Detailed experimental data on the specific electrochemical behavior of this compound, such as its oxidation and reduction potentials determined through techniques like cyclic voltammetry, are not extensively available in the current body of scientific literature. However, the electrochemical properties can be inferred from the general behavior of its constituent functional groups—phenols and pyridines.

Phenols are known to undergo oxidation, typically starting with an electron transfer from the phenol to form a phenoxy radical. This process is often irreversible and its potential is highly dependent on the substituents on the aromatic ring. The presence of the electron-withdrawing pyridine ring at the para position is expected to make the oxidation of the phenolic hydroxyl group more difficult (i.e., occur at a higher potential) compared to unsubstituted phenol.

The general oxidation mechanism for phenols can proceed via the formation of a phenoxonium cation, which can then be attacked by nucleophiles. In the absence of other nucleophiles, this can lead to polymerization, forming a passivating film on the electrode surface.

Table 4.3.1: Expected Electrochemical Characteristics of this compound (Note: This table is predictive, based on general principles, as specific experimental data is not available.)

| Parameter | Expected Behavior | Rationale |

|---|---|---|

| Oxidation Potential | Higher than phenol | The electron-withdrawing pyridine ring deactivates the phenol ring, making electron removal more difficult. |

| Oxidation Process | Irreversible | The initially formed phenoxy radical is highly reactive and can undergo subsequent reactions like polymerization. |

| Reduction Potential | Likely involves the pyridine ring | The pyridine ring is more readily reduced than the phenol ring. |

Mechanistic Studies of Derivative Formation

While specific mechanistic studies focused on the formation of derivatives starting from this compound are scarce, the mechanisms can be understood by examining the synthesis of the compound itself and the typical reactions of phenols. The formation of this compound often involves metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The formation of derivatives from this compound would proceed through various reactive intermediates depending on the reaction type.

Phenoxy Radicals/Phenoxonium Cations : In oxidative reactions, the initial intermediate would be a phenoxy radical, formed by a one-electron oxidation of the hydroxyl group. Further oxidation can lead to a phenoxonium cation. These electrophilic intermediates are key in reactions like oxidative coupling or substitution on the phenol ring.

Phenoxide Ion : In reactions involving the hydroxyl group, such as etherification or esterification, the formation of a phenoxide ion by deprotonation with a base is a critical first step. This negatively charged intermediate is a potent nucleophile.

Suzuki-Miyaura Reaction Intermediates : The synthesis of this compound itself, for example from 4-bromophenol (B116583) and pyridine-3-boronic acid, proceeds through a well-established catalytic cycle involving several palladium intermediates. These include an oxidative addition complex (Ar-Pd(II)-X), followed by a transmetalation step where the pyridyl group is transferred from boron to palladium, and finally a reductive elimination step that forms the C-C bond and regenerates the Pd(0) catalyst. illinois.edulibretexts.org Key pre-transmetalation intermediates containing Pd-O-B linkages have been identified in related systems. illinois.edu

Specific kinetic studies, including reaction rates, rate laws, and activation energies for the formation of derivatives from this compound, are not prominently reported in the literature.

To perform a kinetic study on a derivative-forming reaction, such as the etherification of the hydroxyl group, one would typically monitor the concentration of the reactant or product over time under various conditions (e.g., changing temperature or reactant concentrations). For example, in the reaction of this compound with an alkyl halide to form an ether, the rate would likely be dependent on the concentrations of both the phenoxide intermediate and the alkyl halide.

Table 4.4.1: Hypothetical Kinetic Parameters for Williamson Ether Synthesis of this compound (Note: This table presents a hypothetical example for illustrative purposes, as specific experimental data is not available.)

| Reaction | Rate Law | Key Influencing Factors |

|---|

Advanced Research Applications of 4 Pyridin 3 Yl Phenol Scaffolds

Medicinal Chemistry and Drug Discovery

The versatility of the 4-(pyridin-3-yl)phenol core has been exploited to design and synthesize a multitude of derivatives with potent pharmacological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. ias.ac.inajgreenchem.comnih.govnih.govnih.govnih.govmdpi.comekb.egeurekaselect.comnih.govresearchgate.net The planar nature of the pyridyl and phenyl rings allows for intercalation with DNA, while the functional groups can engage in specific interactions with various enzymatic targets crucial for cancer cell proliferation and survival.

Research has demonstrated that pyridine-amide compounds appended with phenol (B47542) or catechol groups can significantly decrease the metabolic viability, growth, and clonogenicity of cancer cells such as T98G (glioblastoma), H-460 (lung), and SNU-80 (thyroid) in a dose-dependent manner. ias.ac.in Some of these compounds were found to induce an accumulation of reactive oxygen species (ROS) in T98G cells, leading to increased caspase 3/7 activity and the formation of micronuclei, indicative of DNA damage. ias.ac.in Notably, these compounds exhibited lower cytotoxicity in non-malignant HEK and MRC-5 cells, suggesting a degree of selectivity for cancer cells. ias.ac.in

Furthermore, novel pyridine-bridged analogues of combretastatin-A4, a potent antimitotic agent, have been synthesized and evaluated for their antiproliferative activities. nih.gov Certain analogues with a 3-atom linker containing nitrogen demonstrated potent inhibition of cell survival and growth, cell cycle arrest, and anti-angiogenic properties, comparable to combretastatin-A4. nih.gov Molecular modeling studies have suggested that these compounds bind to the colchicine-binding site of tubulin, thereby disrupting microtubule dynamics. nih.gov

A series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as tubulin polymerization inhibitors. nih.gov One compound, in particular, exhibited potent antiproliferative activity against HeLa, MCF-7, and A549 cell lines. nih.gov Mechanistic studies confirmed its ability to inhibit tubulin polymerization, disrupt microtubule dynamics, and induce G2/M phase cell cycle arrest and apoptosis in HeLa cells. nih.gov

The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-amide with phenol group | T98G (Glioblastoma) | Varies | ias.ac.in |

| Pyridine-bridged CA-4 analogue (4h) | MDA-MB-231 (Breast) | 0.018 | nih.gov |

| Pyridine-bridged CA-4 analogue (4s) | A549 (Lung) | 0.021 | nih.gov |

| Pyridine-bridged CA-4 analogue (4t) | HeLa (Cervical) | 0.015 | nih.gov |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine (9p) | HeLa (Cervical) | 0.027 | nih.gov |

| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenol | U2OS (Osteosarcoma) | 50.5 ± 3.8 | nih.gov |

The this compound scaffold has been extensively utilized in the development of novel antimicrobial and antibacterial agents. mdpi.comniscpr.res.innih.govnih.govnih.govnih.govsemanticscholar.orgmdpi.comnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netnih.govnih.govmdpi.com The pyridine (B92270) moiety is a common feature in many natural and synthetic compounds with antimicrobial properties. nih.gov

Studies on halogen-substituted pyridine Schiff bases derived from a pyridine precursor have shown pronounced biocidal effects against Gram-positive bacteria, including Bacillus subtilis, Streptococcus agalactiae, Streptococcus pyogenes, Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus haemolyticus. mdpi.com In contrast, these compounds showed no discernible antimicrobial effect on Gram-negative bacteria. mdpi.com The presence of reactive oxygen species (ROS) was noted after treatment with some of these compounds, although it was concluded that ROS generation was not the primary mode of action. mdpi.com

Novel pyridine-based quaternary ammonium (B1175870) salts of phenol derivatives have also been synthesized and investigated for their biological activity. niscpr.res.in These compounds were tested against Gram-negative E. coli, Gram-positive S. aureus, and the fungi C. albicans and A. niger, with promising results indicating their potential as antimicrobial agents. niscpr.res.in

Furthermore, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized, exhibiting strong antibacterial activity against several Gram-positive bacteria, comparable to the antibiotic linezolid. frontiersin.orgnih.gov These compounds were found to disrupt the cell morphology of the bacteria. frontiersin.orgnih.gov

The minimum inhibitory concentrations (MIC) of selected this compound derivatives against various microbial strains are presented in the table below.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Pyridine Schiff Base (PSB2) | Staphylococcus aureus | - | mdpi.com |

| Pyridine-based quaternary ammonium salt (9) | Staphylococcus aureus | 0.001 mg/ml | niscpr.res.in |

| Pyridine-based quaternary ammonium salt (10) | Escherichia coli | 0.001 mg/ml | niscpr.res.in |

| 3-(pyridine-3-yl)-2-oxazolidinone (21d) | Staphylococcus aureus (ATCC29213) | 2 | frontiersin.orgnih.gov |

| 4-phenyl-1-(2-phenylallyl) pyridinium (B92312) bromide | Staphylococcus aureus | ≤20 | nih.gov |

The anti-inflammatory potential of compounds incorporating the this compound scaffold has been an area of active research. nih.govresearchgate.netmdpi.com Inflammation is a complex biological response, and key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) are often targeted for therapeutic intervention.

New derivatives of 3-hydroxy pyridine-4-one have been evaluated for their anti-inflammatory effects using carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.govresearchgate.net All tested compounds showed significant anti-inflammatory activity in both models. nih.govresearchgate.net It has been suggested that the anti-inflammatory effect of these derivatives may be related to their iron-chelating properties, as key enzymes in the inflammation pathway are heme-dependent. nih.govresearchgate.net

The table below shows the anti-inflammatory activity of selected 3-hydroxy pyridine-4-one derivatives.

| Compound | Model | Inhibition (%) | Reference |

| Compound A (20 mg/kg) | Carrageenan-induced paw edema | 67 | nih.govresearchgate.net |

| Compound B (400 mg/kg) | Carrageenan-induced paw edema | - | nih.govresearchgate.net |

| Compound C (200 mg/kg) | Carrageenan-induced paw edema | - | nih.govresearchgate.net |

| Compound A (20 mg/kg) | Croton oil-induced ear edema | 37 | nih.govresearchgate.net |

| Compound B (400 mg/kg) | Croton oil-induced ear edema | 43 | nih.govresearchgate.net |

| Compound C (200 mg/kg) | Croton oil-induced ear edema | 50 | nih.govresearchgate.net |

The pyridine scaffold is present in many molecules that are active in the central nervous system. nih.gov A novel 1H-pyrazolo[4,3-b]pyridine-3-amine scaffold was synthesized and evaluated in rodent models for Parkinson's disease, showing remarkable efficacy and selectivity. nih.gov This highlights the potential of pyridine-containing structures in the development of therapies for neurological disorders. While direct studies on this compound for neurological targets are less common, the broader family of pyridine derivatives shows promise.

The inherent fluorescence properties of some this compound derivatives make them attractive candidates for the development of biological probes and imaging agents. ewha.ac.krmdpi.comresearchgate.netacs.orgmdpi.com These tools are invaluable for visualizing and understanding complex biological processes at the molecular level.

A phenol-pyridylimine probe has been utilized as an optical sensor for the quantification of aluminum ions using a turn-on fluorescence enhancement approach. ewha.ac.kr This sensor demonstrated high sensitivity and selectivity for aluminum ions over other trivalent cations. ewha.ac.kr

Simple fluorophores based on a pyridine core have been synthesized and their photophysical properties studied. mdpi.comresearchgate.net These compounds exhibit absorption maxima in the UV region and fluorescence emission that is dependent on the solvent and chemical structure. mdpi.comresearchgate.net This solvatochromic behavior has been explored for their use as optical sensors. mdpi.comresearchgate.net

Furthermore, a 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorescent chemosensor has been developed for the detection of Fe³⁺/Fe²⁺ cations. acs.org This probe was successfully applied for imaging Fe³⁺ in living HepG2 cells, demonstrating its potential for biological applications. acs.org

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for their various biological activities. nih.govmdpi.commdpi.com

In the context of antimicrobial activity, the nature and position of substituents on both the pyridine and phenol rings have been shown to significantly influence the potency and spectrum of activity. For instance, in a study of halogen-substituted pyridine Schiff bases, the di-iodo substituted compound (PSB2) was identified as the most potent against Gram-positive bacteria. mdpi.com

For anticancer agents based on pyridine-bridged combretastatin-A4 analogues, the length and nature of the linker between the two phenyl rings, as well as the substitution pattern on the rings, were found to be critical for cytotoxicity. nih.gov A 3-atom linker containing a nitrogen atom was found to be more favorable than a 4-atom linker. nih.gov

SAR studies on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, which can be considered related structures, have been conducted to understand the effect of incorporating a methyl moiety on their biological activity. mdpi.com

Materials Science and Engineering

The integration of this compound and its derivatives into materials science has led to the development of novel functional materials with tailored properties. The interplay between the phenol and pyridine groups allows for the creation of supramolecular assemblies and polymers with unique characteristics.

The this compound scaffold is instrumental in the design of innovative functional materials, particularly in the realm of liquid crystals and metal-organic frameworks (MOFs).

Liquid Crystals: Pyridine-containing compounds are of significant interest to liquid crystal researchers due to their ability to induce mesomorphic phases. The incorporation of a pyridine ring can lead to materials with unique properties such as reduced packing ability, strong lateral dipoles, and high anisotropy of polarizability. For instance, derivatives of pyridyl-based Schiff bases have been synthesized and shown to exhibit enantiotropic liquid crystalline behavior. The thermal properties of one such series are detailed below.

Table 1: Phase Transition Temperatures of (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoate Derivatives

| Compound | n | Crystalline to Nematic (°C) | Nematic to Isotropic (°C) |

| T6 | 6 | 111.0 | - |

| T8 | 8 | 78.0 | 105.5 |

| T10 | 10 | 79.0 | 108.2 |

| T12 | 12 | 82.1 | 109.1 |

| T14 | 14 | 85.3 | 108.7 |

| T16 | 16 | 88.2 | 107.6 |

Data compiled from studies on pyridyl-based liquid crystals.

Metal-Organic Frameworks (MOFs): MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. wikipedia.org The pyridine and phenol moieties of this compound and its derivatives can act as linkers, coordinating to metal ions to form extended networks. For example, a cobalt-based MOF assembled from 5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrin, a larger and more complex pyridyl-containing ligand, has been synthesized and shown to be effective in the removal of heavy metal ions from aqueous solutions. wikipedia.orgmdpi.com The use of pyridyl-phenol type linkers in MOF synthesis is an active area of research, with the potential to create materials with tailored pore sizes and functionalities. mdpi.comnih.gov

While specific examples of polymers derived directly from this compound are not extensively documented in the reviewed literature, the phenolic and pyridinic functionalities make it a prime candidate for incorporation into various polymer backbones. Phenol derivatives are widely used in the synthesis of polymers such as phenol-formaldehyde resins and poly(azomethine-urethane)s. The presence of the pyridine ring could introduce new properties to these traditional polymers, such as altered thermal stability, solubility, and the ability to coordinate with metal ions. The synthesis of novel poly(azomethine-urethane)s from azomethines containing phenol and polyphenol species has been reported, demonstrating the versatility of phenolic compounds in polymer chemistry.

The photophysical properties of molecules containing both pyridine and phenol groups are of interest for applications in sensors and optoelectronic devices. The electronic interplay between the electron-donating phenol and the electron-accepting pyridine can lead to interesting charge-transfer characteristics.

Theoretical studies on related 3-acyl-4-quinolones, which also contain a nitrogen heterocycle and a group capable of intramolecular hydrogen bonding, have shown that their fluorescent properties are highly dependent on substituents and the chemical environment. researchgate.net For instance, the protonation of the quinolone moiety can lead to a significant increase in fluorescence intensity. researchgate.net This suggests that the optical properties of this compound derivatives could be tunable, making them promising candidates for fluorescent probes and sensors.

Table 2: Calculated Photophysical Properties of a Reference 3-acyl-4-quinolone (PB3)

| Property | Value |

| Absorption Wavelength (nm) | 350 |

| Emission Wavelength (nm) | 450 |

| Stokes Shift (nm) | 100 |

Theoretical data for a related quinolone derivative, highlighting the potential for fluorescence in similar systems. researchgate.net

Catalysis and Coordination Chemistry

The pyridine nitrogen and phenolic oxygen of this compound provide excellent coordination sites for metal ions, making it a valuable ligand in coordination chemistry and catalysis.

The ability of pyridine-containing ligands to form stable complexes with a wide range of transition metals is well-established. wikipedia.org These complexes have diverse applications, from synthetic precursors to catalysts. wikipedia.org The addition of a phenolic group, as in this compound, introduces a second potential coordination site and the possibility of forming polynuclear complexes or materials where the phenolate (B1203915) can act as a bridging ligand. The coordination chemistry of mixed pyridine-phenol ligands has been explored, revealing a variety of coordination modes. For instance, ruthenium complexes with 2-pyridyloxy ligands have been shown to exhibit hemilability, a property crucial for catalytic activity where a ligand can reversibly bind and unbind to a metal center.

Metal complexes containing pyridine-based ligands have demonstrated significant catalytic activity in a variety of organic transformations. For example, palladium(II) complexes with substituted pyridine ligands are effective catalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The electronic properties of the pyridine ligand, influenced by its substituents, can have a direct impact on the catalytic efficiency of the metal center. nih.gov

Furthermore, iron complexes with pyridinophane ligands have been shown to be robust catalysts for oxidation reactions, including the cis-dihydroxylation of alkenes and water oxidation. unimi.it In the context of phenol-containing pyridyl ligands, copper(II) complexes have been investigated for their catecholase-like activity, catalyzing the oxidation of catechols to the corresponding quinones. While direct catalytic applications of this compound complexes were not detailed in the reviewed literature, the structural similarities to these active catalytic systems suggest a strong potential for their use in a range of oxidative transformations. For example, iron(III)-iodosylarene complexes with pyridine co-ligands have been studied for their ability to hydroxylate alkanes, demonstrating the role of the pyridine ligand in tuning the reactivity of the metal's active site.

Agricultural Chemistry

The foundational structure of this compound, which combines both a pyridine ring and a phenol group, represents a significant area of interest in agricultural chemistry. Both pyridine and phenol derivatives are independently recognized for their broad-spectrum biological activities, and their combination in a single scaffold is a strategic approach in the design of novel agrochemicals. Pyridine-based compounds are integral to many commercial fungicides, herbicides, and insecticides, while phenolic compounds are known for their roles in plant defense and as active ingredients in pesticides. researchgate.netresearchgate.net Research into derivatives built upon a pyridinyl-phenol core explores their potential to control plant pathogens, manage weed competition, and protect crops from insect pests.

Fungicidal Activity of Pyridine-Phenol Analogs